molecular formula C7H2ClF11O B3041116 2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene CAS No. 261503-69-9

2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene

Cat. No.: B3041116
CAS No.: 261503-69-9
M. Wt: 346.52 g/mol
InChI Key: RHKBPIVJBGOMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene is a fluorinated organic compound with the molecular formula C7H2ClF11O. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. This compound is used in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene typically involves the reaction of heptafluoropropyl ether with a chlorinated butene derivative under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is monitored to ensure consistent quality and to minimize the formation of by-products. The final product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form various fluorinated alcohols or acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of fluorinated alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or ammonia. The reactions are typically carried out in polar solvents at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used. The reactions are conducted under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed. The reactions are performed under an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

    Substitution Reactions: Fluorinated ethers, amines, or alcohols.

    Oxidation Reactions: Fluorinated carboxylic acids or ketones.

    Reduction Reactions: Fluorinated alkanes or alkenes

Scientific Research Applications

2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms contribute to its high electronegativity, allowing it to form strong interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene
  • 1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene

Uniqueness

2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene is unique due to its specific arrangement of fluorine atoms and the presence of both chlorine and ether functional groups. This combination imparts distinct chemical properties, such as high stability and reactivity, making it suitable for specialized applications that similar compounds may not fulfill .

Properties

IUPAC Name

2-chloro-3,4,4,4-tetrafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)but-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF11O/c1-2(8)3(9,5(12,13)14)20-7(18,19)4(10,11)6(15,16)17/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKBPIVJBGOMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF11O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401145114
Record name 2-Chloro-3,4,4,4-tetrafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401145114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261503-69-9
Record name 2-Chloro-3,4,4,4-tetrafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)-1-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261503-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3,4,4,4-tetrafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401145114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene
Reactant of Route 2
2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene
Reactant of Route 3
2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene
Reactant of Route 4
2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene
Reactant of Route 5
2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene
Reactant of Route 6
2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.